![molecular formula C20H23ClN2O B5870910 N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways that regulate immune responses. BMS-986165 has shown promise as a potential treatment for a variety of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
作用机制
TYK2 plays a key role in the signaling pathways that regulate the activity of immune cells. By inhibiting TYK2, N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide can block the production of certain cytokines, which are signaling molecules that play a crucial role in the immune response. This can help to reduce inflammation and prevent damage to tissues and organs.
Biochemical and Physiological Effects
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve disease symptoms in models of psoriasis, lupus, and inflammatory bowel disease. N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide has also been shown to be well-tolerated in both animal and human studies, with no significant adverse effects reported.
实验室实验的优点和局限性
One of the main advantages of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide is its potency as a TYK2 inhibitor. This makes it a useful tool for studying the role of TYK2 in immune signaling pathways. However, one limitation of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide is its specificity for TYK2. It does not inhibit other JAK family members, which may limit its usefulness in some experimental settings.
未来方向
There are several potential future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide. One area of interest is the development of more specific TYK2 inhibitors, which could help to reduce the risk of off-target effects. Another area of interest is the use of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide in combination with other therapies, such as biologics or other small molecule inhibitors, to improve treatment outcomes in autoimmune diseases. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide in human patients.
合成方法
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide involves several steps, starting with the reaction of 3-chloro-4-(1-piperidinyl)aniline with 2,4-dimethylbenzoyl chloride to form the intermediate N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide. This intermediate is then subjected to further reactions to produce the final product.
科学研究应用
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide is a potent inhibitor of TYK2, with an IC50 of less than 10 nM. In vivo studies have demonstrated that N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide can effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
属性
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-14-6-8-17(15(2)12-14)20(24)22-16-7-9-19(18(21)13-16)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZQLHJLTRFUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)
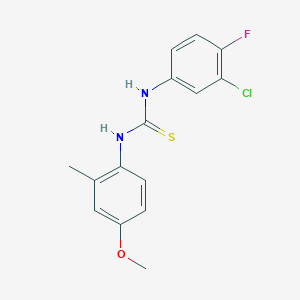
![ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5870875.png)
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)
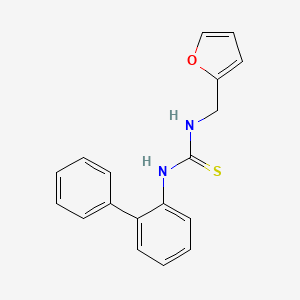
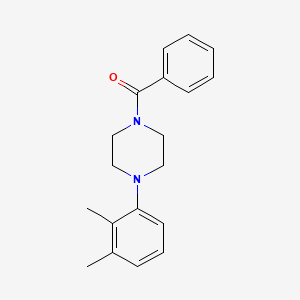
![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5870918.png)
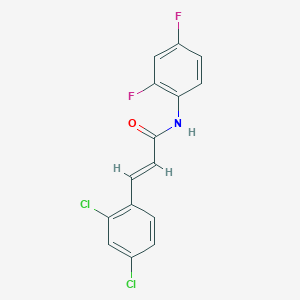
![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

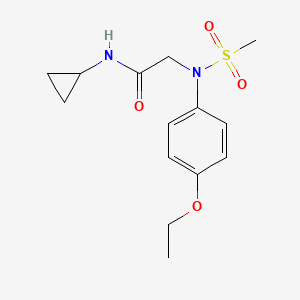
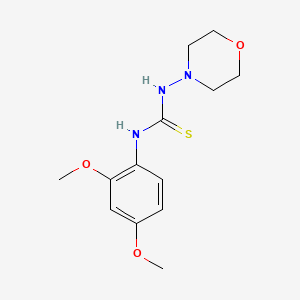
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)